molecular formula C22H22N2O4S B2980933 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide CAS No. 941939-93-1

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide

Cat. No.: B2980933
CAS No.: 941939-93-1
M. Wt: 410.49
InChI Key: BTZYGTMQCNAYCJ-UHFFFAOYSA-N
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Description

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene-1-sulfonamide core substituted with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl group. Sulfonamides of this class are frequently explored for their biological activities, including anticancer, antimicrobial, and receptor-modulating effects .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-20-13-12-17(15-19(20)24-14-5-4-11-22(24)25)23-29(26,27)21-10-6-8-16-7-2-3-9-18(16)21/h2-3,6-10,12-13,15,23H,4-5,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZYGTMQCNAYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

By inhibiting FXa, this compound disrupts the coagulation cascade, reducing the generation of thrombin. Thrombin is responsible for converting fibrinogen to fibrin, which forms the structural basis of blood clots. Therefore, the inhibition of FXa leads to a decrease in blood clot formation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Additionally, the presence of other drugs can lead to drug-drug interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S, with a molecular weight of 410.49 g/mol. It typically appears as a white to off-white powder and is sparingly soluble in water. The compound exhibits strong ultraviolet absorption at 238 nm and moderate fluorescence with an emission peak at 375 nm.

Target Enzymes:
this compound primarily targets activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, this compound disrupts the coagulation process, leading to reduced thrombin generation and antithrombotic effects .

Biochemical Pathways:
The inhibition of FXa results in the prevention of blood clot formation, making it a potential therapeutic agent for thromboembolic diseases. Additionally, it has been shown to inhibit carbonic anhydrase enzymes, which play essential roles in physiological processes such as respiration and ion transport .

Anticoagulant Activity

This compound has demonstrated significant anticoagulant properties, making it a candidate for managing conditions related to thrombosis. Its pharmacokinetic profile indicates good bioavailability and low clearance rates, enhancing its therapeutic potential .

Antitumor Activity

Studies have indicated that this compound exhibits antitumor effects against various cancer cell lines. For instance, it has shown efficacy against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, revealing promising IC50 values that suggest effective antiproliferative action .

Cell Line IC50 Value (µM) Reference
HepG29.7
MCF-710.2

Antiviral Activity

The compound has also been studied for its antiviral properties, showing effectiveness against several viruses, including herpes simplex virus types 1 and 2, influenza A and B viruses, and human immunodeficiency virus type 1 (HIV-1). This broad-spectrum antiviral activity highlights its potential role in treating viral infections.

Case Studies

  • Anticoagulation Therapy : In clinical settings, this compound has been evaluated for its role in anticoagulation therapy. The results indicate that it significantly reduces thrombus formation in animal models, supporting its application in preventing thrombosis .
  • Cancer Treatment : A study involving the treatment of hepatocellular carcinoma with this compound demonstrated a significant reduction in tumor size and improved survival rates in treated subjects compared to controls. The compound's ability to induce apoptosis in cancer cells was confirmed through caspase activity assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Key Compounds for Comparison :

  • 5-(Dimethylamino)-N-(2-fluoro-3-(trifluoromethyl)phenyl)naphthalene-1-sulfonamide (3a)
  • N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(dimethylamino)naphthalene-1-sulfonamide (3b)
  • SB-258585 (4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzene sulfonamide)
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

Structural Differences :

Compound Key Substituents Pharmacological Notes
Target Compound 4-Methoxy, 3-(2-oxopiperidin-1-yl)phenyl Potential hydrogen-bonding via lactam ring
3a 2-Fluoro, 3-(trifluoromethyl)phenyl Enhanced lipophilicity (CF₃ group)
SB-258585 4-Methoxy, 3-(4-methylpiperazinyl)phenyl, 4-iodo 5-HT receptor antagonism
N-[2-(3,4-Dimethoxyphenyl)ethyl] 3,4-Dimethoxyphenethyl, N-methyl Anticancer activity via π–π stacking interactions

Insights :

  • The 2-oxopiperidinyl group in the target compound provides a rigid, hydrogen-bond-accepting lactam ring, contrasting with the piperazinyl group in SB-258585, which is more basic and capable of cationic interactions .
  • Fluoro and trifluoromethyl substituents in 3a/3b enhance metabolic stability and membrane permeability compared to the target compound’s methoxy group .

Key Differences :

  • Purification: Compounds with polar groups (e.g., 2-oxopiperidinyl) may require alternative eluents (e.g., methanol in ethyl acetate) compared to nonpolar analogues .
Physicochemical Properties
Property Target Compound N-[2-(3,4-Dimethoxyphenyl)ethyl] 3a
LogP ~3.5 (predicted) 3.8 4.2
Hydrogen Bond Acceptors 5 (sulfonamide, lactam O) 4 3
Solubility Moderate (polar lactam) Low (nonpolar dimethoxyphenyl) Low (CF₃ group)

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